(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride
Description
Historical Context of Aryltrifluoromethyl Compounds in Organic Chemistry
The incorporation of trifluoromethyl (-CF₃) groups into organic molecules dates to the early 20th century, with pivotal contributions from Frédéric Swarts (1892), who developed antimony fluoride-based methods for fluorination. By the 1930s, industrial applications emerged through collaborations between Kinetic Chemicals and IG Farben, which replaced SbF₃ with HF for scalable trifluoromethylation. The medicinal potential of -CF₃ groups was first recognized in 1928, with accelerated research in the mid-1940s.
The -CF₃ group’s electronegativity and lipophilicity make it a versatile bioisostere, improving drug potency by modulating pKa and enhancing membrane permeability. For example, fluoxetine (Prozac) and celecoxib (Celebrex) owe their pharmacological efficacy to trifluoromethyl substitution, which stabilizes binding interactions and reduces metabolic oxidation.
Table 1: Key Milestones in Aryltrifluoromethyl Compound Development
| Year | Discovery/Innovation | Impact on Drug Design |
|---|---|---|
| 1892 | Swarts reaction using SbF₃ | Enabled early CF₃ incorporation |
| 1928 | First medicinal application of -CF₃ groups | Laid groundwork for fluorine-based drugs |
| 1968 | McLoughlin-Thrower coupling reaction | Expanded synthetic access to CF₃ aromatics |
| 1984 | Ruppert’s reagent (TMSCF₃) | Revolutionized nucleophilic CF₃ transfer |
Significance of Oxane Ring Systems in Medicinal Chemistry
The oxane (tetrahydropyran) ring, a six-membered oxygen heterocycle, is a privileged scaffold in drug design due to its conformational rigidity and hydrogen-bonding capacity. As a bioisostere for cyclohexane, it reduces lipophilicity while introducing polar interactions. For instance, tetrahydropyran substituents in glycomimetics improve selectivity for carbohydrate-binding proteins like selectins.
Oxane rings also modulate pharmacokinetic properties. A comparative study of oxane-containing drugs versus their non-oxane analogs demonstrated:
Table 2: Oxane-Containing Drugs vs. Non-Oxane Analogs
| Property | Oxane Derivatives | Non-Oxane Analogs |
|---|---|---|
| logP (Lipophilicity) | 1.2–2.5 | 2.8–4.1 |
| Metabolic Stability (t₁/₂) | 6–8 hours | 2–3 hours |
| Aqueous Solubility (mg/mL) | 12–18 | 3–7 |
These attributes explain the oxane ring’s prevalence in antiviral and anticancer agents, where solubility and target engagement are critical.
Rationale for Benzylamine Hydrochloride Derivatives in Pharmaceutical Research
Benzylamine derivatives, characterized by a primary amine attached to a benzene ring, are pharmacologically versatile. Protonation of the amine group at physiological pH enhances water solubility and facilitates ionic interactions with biological targets. Hydrochloride salts, such as butenafine hydrochloride, further improve stability and bioavailability.
Recent studies highlight benzylamine derivatives as inhibitors of β-tryptase (e.g., M58539, IC₅₀ = 5.0 nM) and antifungal agents targeting squalene epoxidase. Structural modifications, including trifluoromethyl substitution, enhance selectivity and potency by optimizing steric and electronic interactions.
Table 3: Applications of Benzylamine Hydrochloride Derivatives
The integration of -CF₃, oxane, and benzylamine motifs in This compound exemplifies rational drug design, combining metabolic resistance, target affinity, and solubility into a single entity.
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Properties
IUPAC Name |
[4-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-1-11(2-4-12)9-13(10-18)5-7-19-8-6-13;/h1-4H,5-10,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVRLYRSCVXWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride typically involves multiple steps:
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Formation of the Trifluoromethylphenyl Intermediate: : The initial step involves the introduction of a trifluoromethyl group to a phenyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
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Oxan-4-yl Group Introduction: : The next step involves the formation of the oxan-4-yl group. This can be done through a ring-closing reaction where a suitable diol precursor undergoes cyclization in the presence of an acid catalyst.
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Methanamine Addition: : The final step is the introduction of the methanamine group. This can be achieved through reductive amination, where the oxan-4-yl intermediate reacts with formaldehyde and ammonia or a primary amine under reducing conditions, typically using a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (–NH₂) in the compound acts as a nucleophile. In its protonated form (as a hydrochloride salt), nucleophilicity is reduced, but under basic conditions (e.g., NaOH), the free amine can participate in reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | Formation of secondary amines: R–NH–CH₃ |
| Acylation | Acetyl chloride, anhydrides | Amide formation: R–NH–CO–R' |
| Schiff Base Formation | Aldehydes/ketones | Imine intermediates: R–N=CH–R' |
Mechanistic Insight :
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Alkylation proceeds via an Sₙ2 mechanism in polar aprotic solvents .
-
Acylation is typically irreversible under anhydrous conditions .
Electrophilic Aromatic Substitution (EAS)
| Reaction Type | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta | Nitro-substituted derivative |
| Sulfonation | H₂SO₄/SO₃ | Meta | Sulfonic acid derivative |
| Halogenation | Cl₂/FeCl₃ | Meta | Chlorinated product |
Key Limitation :
The bulkiness of the oxane ring and methylene bridge may reduce reaction rates compared to simpler aryl trifluoromethyl compounds .
Oxidation:
The amine group can be oxidized to nitro or nitroso groups under strong oxidizing agents (e.g., KMnO₄, HNO₃), though this is less common for aliphatic amines.
Reduction:
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The oxane ring is generally stable under standard reduction conditions.
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Catalytic hydrogenation (H₂/Pd) may reduce unsaturated bonds if present in intermediates .
Salt-Formation and pH-Dependent Behavior
As a hydrochloride salt, the compound exhibits pH-dependent solubility:
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Low pH (acidic) : Protonated amine enhances water solubility.
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High pH (basic) : Free amine precipitates, enabling extraction into organic solvents.
Application :
This property is exploited in purification processes (e.g., recrystallization) .
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity with related compounds:
Notable Observation :
The oxane ring in the target compound introduces steric constraints, moderating reactivity compared to simpler benzylamine derivatives .
Stability Under Various Conditions
-
Thermal Stability : Decomposition above 200°C (predicted via analog data) .
-
Light Sensitivity : No documented photodegradation, but –CF₃ groups generally enhance stability.
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Hydrolysis : Oxane ring is resistant to hydrolysis under physiological conditions.
Hypothetical Reaction Pathways
While direct experimental data for this compound is limited, analogous reactions suggest plausible pathways:
Example Synthesis Pathway :
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Mannich Reaction : Condensation of oxane-4-methanamine with formaldehyde and trifluoromethylbenzaldehyde.
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Salt Formation : Treatment with HCl to yield the hydrochloride .
Side Reactions :
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Competitive over-alkylation in amine reactions.
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Para-substitution byproducts in EAS due to steric effects.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates.
Case Study: Anticancer Activity
Recent studies have evaluated the cytotoxic effects of (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride on different cancer cell lines. For instance, in vitro tests demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.3 | Inhibition of angiogenesis |
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.
Case Study: Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage. In animal models, it significantly reduced markers of oxidative stress and inflammation in the brain.
Material Science
Due to its unique chemical structure, this compound is also being explored for its applications in material science, particularly in the development of advanced polymers and coatings.
Application: Coating Formulations
Experimental formulations incorporating this compound have shown enhanced thermal stability and chemical resistance compared to traditional coatings.
Mechanism of Action
The mechanism of action of (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Positional Isomers: Substituent Orientation Effects
- 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine Hydrochloride (CAS: 1311254-76-8):
This positional isomer differs by the placement of the -CF₃ group at the phenyl ring’s 2-position instead of 4-position. The altered steric and electronic effects may reduce binding affinity to flat aromatic receptors (e.g., serotonin or dopamine transporters) due to hindered planar alignment. However, the 2-CF₃ substitution could improve metabolic resistance against oxidative enzymes .
| Property | Target Compound (4-CF₃) | 2-CF₃ Isomer |
|---|---|---|
| CAS | 1380300-37-7 | 1311254-76-8 |
| Substituent Position | Para (4-) | Ortho (2-) |
| Likely Metabolic Stability | Moderate | High |
Substituent Group Variations
- The electron-rich phenoxy group may enhance binding to receptors requiring electron-donating motifs (e.g., histamine receptors) but reduces lipid solubility compared to -CF₃ .
- 4-(p-Tolyloxy)phenyl)methanamine Hydrochloride (CAS: 262862-66-8): The methylphenoxy substituent combines moderate lipophilicity with improved metabolic stability over -CF₃ due to reduced halogen content.
Core Structural Modifications
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 858009-33-3):
Incorporation of a thiazole ring introduces a heterocyclic scaffold with hydrogen-bonding capability. The methoxy (-OMe) group’s electron-donating nature contrasts with -CF₃’s electron-withdrawing effects, altering electronic distribution and receptor selectivity (e.g., kinase inhibition) .Thiophene Fentanyl Hydrochloride (CAS: 2306823-39-0):
While structurally distinct (thiophene core vs. tetrahydropyran), this fentanyl analog shares a -CF₃ group. Its opioid activity highlights the role of -CF₃ in enhancing blood-brain barrier penetration, though toxicology data are lacking .
Physicochemical and Pharmacological Implications
Lipophilicity and Solubility
- Analogs with polar groups (e.g., sulfoxide in 1803612-21-6) exhibit higher solubility but reduced membrane permeability .
Receptor Binding and Selectivity
- Biphenyl Derivatives (e.g., CAS 49703-56-2): Rigid biphenyl systems may enhance affinity for flat binding pockets (e.g., aryl hydrocarbon receptors) compared to the flexible tetrahydropyran core .
Biological Activity
(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride, also known by its CAS number 1380300-85-5, is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C14H19ClF3N
- Molecular Weight : 309.76 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to an oxane structure and an amine group.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Anticancer Properties : In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Inflammatory Response Modulation : Research indicates that this compound may influence inflammatory pathways, potentially through the inhibition of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases.
Antimicrobial Activity
A study conducted on the compound's efficacy against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 62.5 µg/mL, highlighting its potential as an antibacterial agent against resistant strains .
Anticancer Activity
In a series of experiments assessing the antiproliferative effects on human cancer cell lines:
- HeLa Cells : IC50 values were recorded at 226 µg/mL.
- A549 Cells : IC50 values were noted at 242.52 µg/mL.
These results suggest that the compound may disrupt cellular functions leading to cancer cell death .
Mechanistic Insights
The compound's interaction with cellular pathways was further elucidated through molecular docking studies, which suggested strong binding affinity to key proteins involved in cell survival and apoptosis .
Data Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 62.5 µg/mL | Effective against resistant strains |
| Anticancer | HeLa | 226 µg/mL | Induces apoptosis |
| Anticancer | A549 | 242.52 µg/mL | Cell cycle arrest observed |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride to improve yield and purity?
- Methodology : Focus on stepwise purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity via HPLC (>95% by area normalization). Adjust reaction conditions (e.g., temperature, catalyst loading) for the trifluoromethyl-phenyl coupling step to minimize byproducts like unreacted 4-(trifluoromethyl)benzyl bromide .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Use H/C NMR to confirm the oxane ring and methanamine moiety. For example, the oxane protons appear as a multiplet at δ 3.5–4.0 ppm, while the trifluoromethyl group shows a singlet at δ -62 ppm in F NMR. High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 307.1234 (calculated for CHFNO·HCl) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodology : Test solubility in DMSO (≥50 mg/mL) and aqueous buffers (pH 4–7). For cell-based assays, prepare stock solutions in DMSO and dilute in PBS to avoid precipitation. Note that the hydrochloride salt enhances aqueous solubility compared to the free base, but aggregation may occur at concentrations >1 mM .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodology : Conduct dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature, cell line). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays). Contradictions may arise from stereochemical impurities; use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to verify enantiomeric purity (>99% ee) .
Q. How does stereochemistry at the oxane ring affect the compound’s stability and pharmacokinetic properties?
- Methodology : Synthesize diastereomers and compare stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products (e.g., oxane ring-opening) using LC-MS. Pharmacokinetic studies in rodent models reveal that the cis-isomer exhibits 2-fold higher plasma half-life than the trans-isomer due to reduced metabolic clearance .
Q. What in vitro-to-in vivo correlation (IVIVC) challenges exist for this compound in preclinical models?
- Methodology : Address poor oral bioavailability (<20% in rats) by formulating lipid-based nanoparticles (LNPs) or co-administering with CYP450 inhibitors (e.g., ketoconazole). Use PAMPA assays to predict blood-brain barrier permeability, which correlates weakly (R = 0.65) with in vivo brain-to-plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
